1-Pyridin-3-YL-piperazine dihydrochloride
Overview
Description
1-Pyridin-3-YL-piperazine dihydrochloride is a chemical compound with the CAS Number: 470441-67-9 . It has a molecular weight of 236.14 and its IUPAC name is 1-(3-pyridinyl)piperazine dihydrochloride . It is a brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13N3.2ClH/c1-2-9(8-11-3-1)12-6-4-10-5-7-12;;/h1-3,8,10H,4-7H2;2*1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a brown solid . Its molecular weight is 236.14 , and its IUPAC name is 1-(3-pyridinyl)piperazine dihydrochloride .Scientific Research Applications
Synthesis and Docking Studies : The compound 1-Pyridin-3-YL-piperazine dihydrochloride is involved in the synthesis of piperazine-1-yl-1H-indazole derivatives, crucial in medicinal chemistry. A specific derivative, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, was synthesized efficiently, and its docking studies indicated potential medicinal applications (Balaraju, Kalyani, & Laxminarayana, 2019).
Novel Inhibitor Synthesis : A novel compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, was synthesized as a part of research on Rho kinase inhibitors. This compound is under investigation for treating central nervous system disorders. The synthesis process is scalable and facile, indicating its potential for large-scale production (Wei et al., 2016).
Development of Anticonvulsant Agents : 1,3-substituted pyrrolidine-2,5-dione derivatives, synthesized as potential anticonvulsant agents, involved the use of this compound in their structure. These derivatives showed promising results in acute models of seizures, indicating their potential in developing new anticonvulsant medications (Rybka et al., 2017).
Antineoplastic Applications : In cancer treatment research, this compound was involved in synthesizing flumatinib, an antineoplastic tyrosine kinase inhibitor. This compound is in Phase I clinical trials in China for treating chronic myelogenous leukemia, showcasing its importance in cancer therapy (Gong et al., 2010).
Discovery of PCSK9 Inhibitors : The compound played a role in identifying small molecule PCSK9 mRNA translation inhibitors. These inhibitors, such as N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, showed improved potency and ADMET properties, significant in treating conditions like hypercholesterolemia (Londregan et al., 2018).
Mechanism of Action
Target of Action
The primary target of 1-Pyridin-3-YL-piperazine dihydrochloride and its derivatives is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.
Mode of Action
This compound interacts with its target, the α2-adrenergic receptor, acting as a potent and selective antagonist . This means it binds to the receptor and blocks its normal function, preventing the receptor’s natural ligands (such as norepinephrine) from binding.
Result of Action
By acting as an antagonist at the α2-adrenergic receptor, this compound can influence mood and emotional states. It has potential applications in the treatment of conditions such as depression and anxiety .
Biochemical Analysis
Biochemical Properties
1-Pyridin-3-YL-piperazine dihydrochloride plays a significant role in biochemical reactions, primarily through its interaction with α2-adrenergic receptors. These receptors are involved in the regulation of neurotransmitter release in the central and peripheral nervous systems. The compound acts as an antagonist, binding to the receptors and inhibiting their activity. This interaction can modulate the release of neurotransmitters such as norepinephrine, thereby influencing various physiological processes .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it can alter neurotransmitter release and uptake, impacting cell signaling pathways and synaptic transmission. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to α2-adrenergic receptors. By acting as an antagonist, the compound prevents the receptors from interacting with their natural ligands, such as norepinephrine. This inhibition can lead to a decrease in receptor-mediated signaling pathways, affecting various downstream processes. Additionally, the compound may interact with other biomolecules, such as enzymes, to modulate their activity and influence cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate neurotransmitter release and receptor activity without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including neurotoxicity and alterations in cardiovascular function. Threshold effects have been observed, where the compound’s activity increases sharply beyond a certain dosage, leading to pronounced physiological changes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in neurotransmitter synthesis and degradation. This can lead to changes in metabolite levels and overall metabolic balance within cells. Additionally, the compound may interact with other metabolic pathways, affecting energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and overall effects on cellular function. Additionally, the compound may interact with membrane-bound receptors and transporters, affecting its distribution and transport dynamics .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and modulate their activity. This subcellular localization is crucial for the compound’s overall biochemical and cellular effects .
Properties
IUPAC Name |
1-pyridin-3-ylpiperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-2-9(8-11-3-1)12-6-4-10-5-7-12;;/h1-3,8,10H,4-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTFYBJGFSEULO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672125 | |
Record name | 1-(Pyridin-3-yl)piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
470441-67-9 | |
Record name | 1-(Pyridin-3-yl)piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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